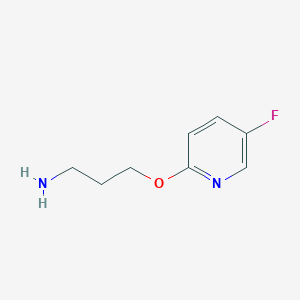
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine is an organic compound with the molecular formula C8H11FN2O This compound features a fluoropyridine moiety linked to a propan-1-amine group via an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine typically involves the reaction of 5-fluoropyridin-2-ol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the fluoropyridine is replaced by the amine group, forming the desired ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The fluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine is not fully elucidated. it is believed to interact with specific molecular targets through its fluoropyridine moiety, which can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but lacking the propan-1-amine group.
3-Fluoropyridine: Another fluorinated pyridine isomer with different substitution patterns.
5-Fluoro-2-methoxypyridine: Similar structure but with a methoxy group instead of the propan-1-amine group.
Uniqueness
3-((5-Fluoropyridin-2-yl)oxy)propan-1-amine is unique due to the presence of both a fluoropyridine and a propan-1-amine group, which confer distinct chemical reactivity and potential for diverse applications. The ether linkage between these two moieties further enhances its versatility in chemical synthesis and biological interactions .
Eigenschaften
Molekularformel |
C8H11FN2O |
|---|---|
Molekulargewicht |
170.18 g/mol |
IUPAC-Name |
3-(5-fluoropyridin-2-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H11FN2O/c9-7-2-3-8(11-6-7)12-5-1-4-10/h2-3,6H,1,4-5,10H2 |
InChI-Schlüssel |
CIDQNZHXKGIJEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)OCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




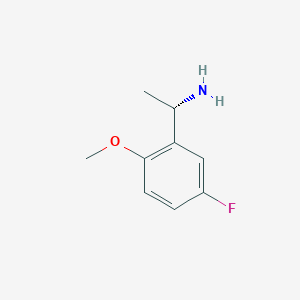
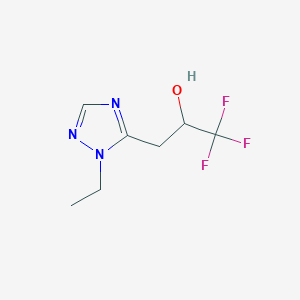
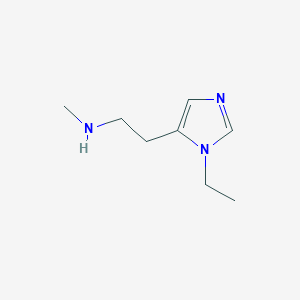

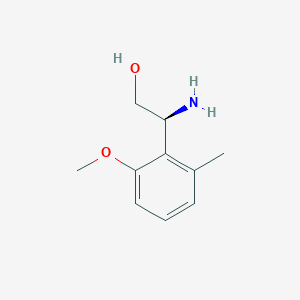
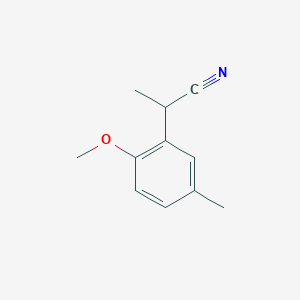
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
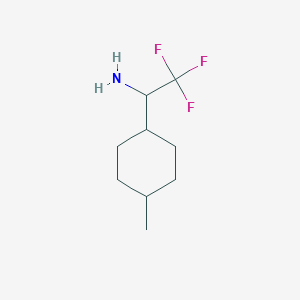
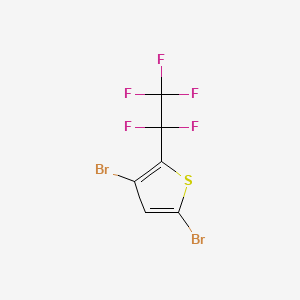
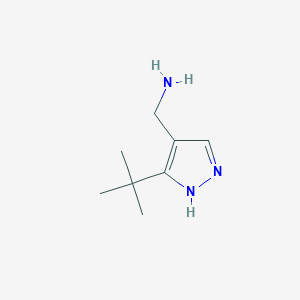
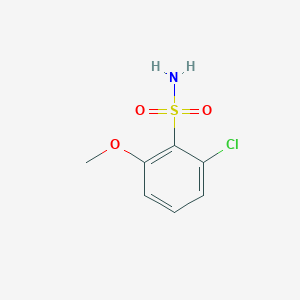
![2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
